molecular formula C24H15NO2 B5759543 4-(2,3-diphenyl-2-cyclopropen-1-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one

4-(2,3-diphenyl-2-cyclopropen-1-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B5759543
M. Wt: 349.4 g/mol
InChI Key: MOWHZQRQCISIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-diphenyl-2-cyclopropen-1-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as DPCO, is a heterocyclic compound that has been extensively studied in scientific research. It belongs to the class of cyclopropenone compounds and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-(2,3-diphenyl-2-cyclopropen-1-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that it exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 4-(2,3-diphenyl-2-cyclopropen-1-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase, which is involved in the production of prostaglandins, and lipoxygenase, which is involved in the production of leukotrienes. Additionally, it has been shown to inhibit the activation of nuclear factor-kappaB, a transcription factor that plays a role in inflammation and immune responses.
Biochemical and Physiological Effects:
4-(2,3-diphenyl-2-cyclopropen-1-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a wide range of biochemical and physiological effects. It has been found to possess antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which can reduce inflammation in various tissues. Additionally, 4-(2,3-diphenyl-2-cyclopropen-1-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells and viruses, indicating its potential use in the treatment of cancer and viral infections.

Advantages and Limitations for Lab Experiments

4-(2,3-diphenyl-2-cyclopropen-1-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its biological activities have been well-documented. However, there are also some limitations to using 4-(2,3-diphenyl-2-cyclopropen-1-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on 4-(2,3-diphenyl-2-cyclopropen-1-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one. One area of interest is its potential use in the development of new drugs. Its diverse biological activities make it a promising candidate for the treatment of various diseases, such as cancer and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. This could lead to the development of more specific and effective drugs. Finally, studies on the toxicity and pharmacokinetics of 4-(2,3-diphenyl-2-cyclopropen-1-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-(2,3-diphenyl-2-cyclopropen-1-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves the reaction of 2,3-diphenylcyclopropenone with phenylhydrazine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form 4-(2,3-diphenyl-2-cyclopropen-1-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one. This synthesis method has been well-established and has been used in numerous studies.

Scientific Research Applications

4-(2,3-diphenyl-2-cyclopropen-1-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its biological activities. It has been found to possess antimicrobial, antiviral, anticancer, and anti-inflammatory properties. It has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase. Due to its diverse biological activities, 4-(2,3-diphenyl-2-cyclopropen-1-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been investigated for its potential use in the development of new drugs.

properties

IUPAC Name

4-(2,3-diphenylcycloprop-2-en-1-ylidene)-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO2/c26-24-22(25-23(27-24)18-14-8-3-9-15-18)21-19(16-10-4-1-5-11-16)20(21)17-12-6-2-7-13-17/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWHZQRQCISIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C2=C3C(=O)OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.